Odoratisol A

Descripción general

Descripción

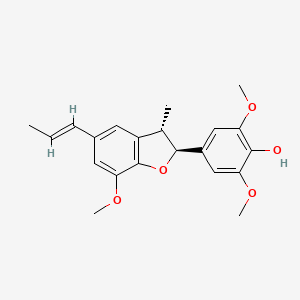

Odoratisol A is a phenolic compound with anticoagulant effects. Its molecular formula is C₂₁H₂₄O₅ , and it has a molecular weight of approximately 356.42 g/mol . The compound is characterized by its inhibitory activity against NF-κB and other transcription factors .

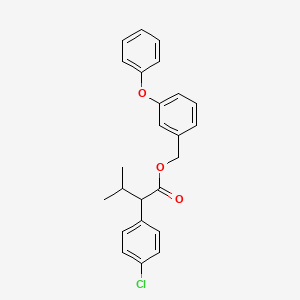

Molecular Structure Analysis

The molecular structure of Odoratisol A consists of a benzofuran ring fused with a phenol moiety. The compound also contains two methoxy groups at positions 2 and 6 on the benzofuran ring. The stereochemistry of the compound is specified as (2S,3S) for the substituent at position 7 on the benzofuran ring .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Discovery and Isolation

Odoratisol A, a compound isolated from various medicinal plants, was first identified in the Vietnamese plant Machilus odoratissima NEES, as part of a group of natural neolignans and lignans. These compounds were isolated from the plant's bark and their structures were determined through spectroscopic analyses (Phan, T. S. Phan, Matsunami, & Otsuka, 2006).

Antioxidant Properties

Research on compounds related to Odoratisol A, such as Odoratisol E, found in the twigs and leaves of Mitrephora wangii HU, has shown significant antioxidant properties. These compounds have demonstrated potent ABTS radical scavenging activity, surpassing even standard compounds like ascorbic acid in effectiveness (Jaidee et al., 2018).

Odor Management in Biosolids

Research into the cycling of volatile organic sulfur compounds (VOSCs) in biosolids has implications for understanding and managing odors in waste treatment processes. This research sheds light on the mechanisms of production and degradation of key odor-causing compounds in biosolids, providing a framework for controlling odor emissions in waste management systems (Higgins et al., 2006).

Role in Odor Production from Biosolids

Further studies on biosolids have explored the role of protein, amino acids, and enzyme activity in odor production during storage. This research indicates that the content of certain amino acids, such as methionine, is correlated with the production of volatile sulfur compounds (VSCs), which are key contributors to odor emissions (Higgins et al., 2008).

Phytochemical Screening and Antimicrobial Properties

Studies on plants like Albizia odoratissima have revealed potent free radical scavenging and antimicrobial properties, which could be linked to compounds like Odoratisol A. These properties highlight the plant's potential in treating inflammatory pathologies and microbial infections (Banothu et al., 2017).

Implications in Traditional Medicine

Research on plants like Polygonatum odoratum, which shares similar properties to those containing Odoratisol A, has shown their use in traditional medicine for treating metabolic disorders. The effectiveness of these plants in preventing and treating conditions like hyperlipidemia and hyperglycemia underscores the potential therapeutic applications of their components (Gu et al., 2013).

Propiedades

IUPAC Name |

2,6-dimethoxy-4-[(2S,3S)-7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-2,3-dihydro-1-benzofuran-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O5/c1-6-7-13-8-15-12(2)20(26-21(15)18(9-13)25-5)14-10-16(23-3)19(22)17(11-14)24-4/h6-12,20,22H,1-5H3/b7-6+/t12-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYZVPGMCGPXCQO-QWTYKDCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC(=C(C(=C3)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1=CC2=C(C(=C1)OC)O[C@@H]([C@H]2C)C3=CC(=C(C(=C3)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Odoratisol A | |

CAS RN |

891182-93-7 | |

| Record name | Odoratisol A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0891182937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

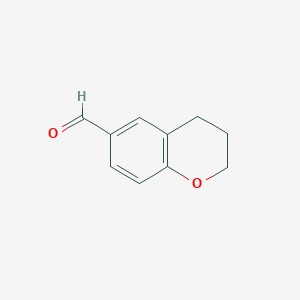

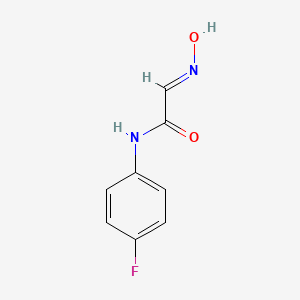

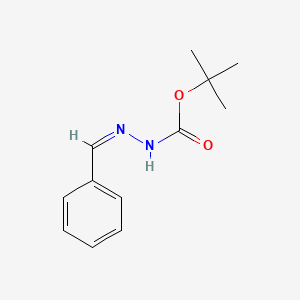

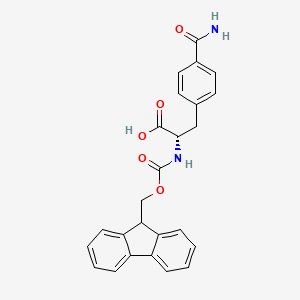

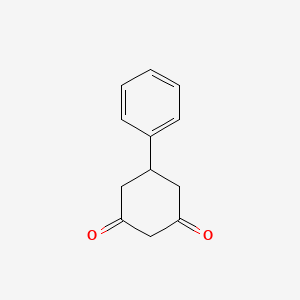

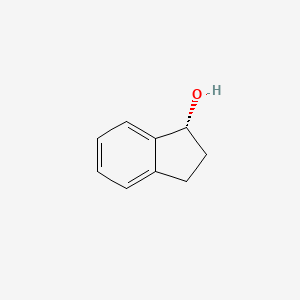

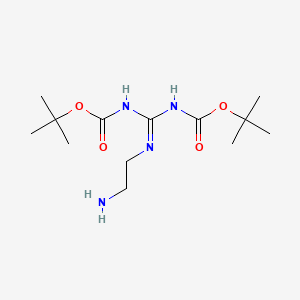

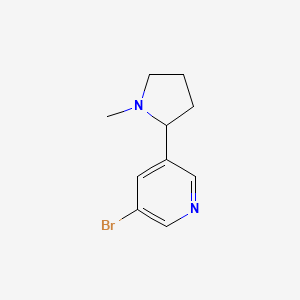

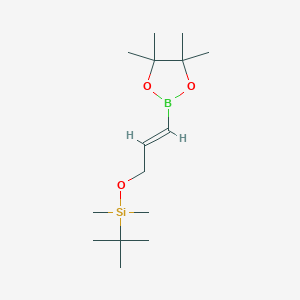

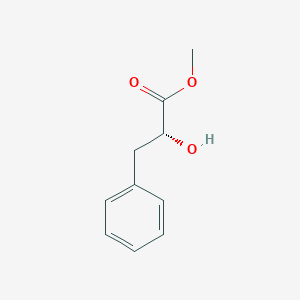

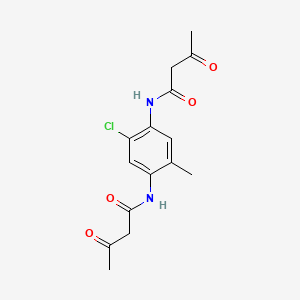

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid](/img/structure/B1588842.png)